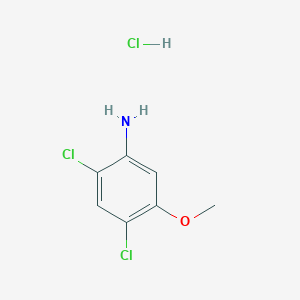

2,4-Dichloro-5-methoxyaniline hydrochloride

Description

2,4-Dichloro-5-methoxyaniline hydrochloride is a key intermediate in pharmaceutical synthesis, notably in the production of bosutinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) . Its molecular formula is C₇H₇Cl₂NO·HCl, with a molecular weight of 228.5 g/mol. The compound features a methoxy group at position 5 and chlorine atoms at positions 2 and 4 on the aniline ring, conferring distinct electronic and steric properties critical for its reactivity in nucleophilic substitution reactions . Physical properties include a melting point of 51°C, a predicted boiling point of 290.1°C, and moderate solubility in chlorinated solvents (e.g., chloroform) and alcohols (e.g., methanol) .

Properties

IUPAC Name |

2,4-dichloro-5-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c1-11-7-3-6(10)4(8)2-5(7)9;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMNXZXMNGXNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622833 | |

| Record name | 2,4-Dichloro-5-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379229-30-8 | |

| Record name | Benzenamine, 2,4-dichloro-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379229-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,4-dichloro-5-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination and Methylation Approach

One common industrial approach begins with 2,4-dichloro acetamidophenol, which undergoes methylation to form 2,4-dichloro-5-methoxy acetamidophenol, followed by hydrolysis and reduction to yield 2,4-dichloro-5-methoxyaniline.

Step 1: Methylation of 2,4-dichloro acetamidophenol

- Reagents: Potassium carbonate, dimethyl sulfate

- Solvent: Acetone and deionized water

- Conditions: Stirring at 20–25°C for 3 hours after dropwise addition of dimethyl sulfate

- Workup: Addition of water, filtration, washing, and drying

- Yield: Approximately 145 g per batch (scale-dependent)

Step 2: Hydrolysis to 2,4-dichloro-5-methoxyaniline

- Reagents: Water, ethyl acetate for washing

- Conditions: Stirring at 20–30°C followed by filtration and drying

- Product: 2,4-dichloro-5-methoxyaniline obtained as a solid

This method is detailed in a patent describing the preparation of bosutinib intermediates and emphasizes mild reaction conditions and good yields.

Direct Chlorination of 5-Methoxyaniline

Another classical method involves the selective chlorination of 5-methoxyaniline at the 2 and 4 positions using chlorine gas in the presence of catalysts such as ferric chloride.

- Reagents: 5-Methoxyaniline, chlorine gas, ferric chloride catalyst

- Conditions: Controlled temperature to ensure selective chlorination

- Industrial Adaptation: Continuous flow reactors are employed to optimize reaction control, improve yield, and purity

- Advantages: Scalable for industrial production with improved safety and efficiency

Synthesis via Pyrimidine Intermediate

A more specialized synthetic route involves the preparation of 2,4-dichloro-5-methoxypyrimidine as an intermediate, which can be further converted to the target aniline derivative.

- Reaction: 2,4-dihydroxyl-5-methoxypyrimidine is reacted with phosphorus oxychloride in the presence of solvents such as toluene or dimethylbenzene under nitrogen atmosphere.

- Conditions: Reflux at 100–160°C for 2–6 hours

- Workup: Cooling to 0–40°C, addition of water, extraction, and concentration under reduced pressure

- Yield: High yield (90–96%) and purity (98–99%)

- Advantages: Reduced consumption of phosphorus oxychloride, minimized side reactions, and suitability for industrial scale

Formation of Hydrochloride Salt

The hydrochloride salt of 2,4-dichloro-5-methoxyaniline is typically prepared by treatment of the free base with hydrochloric acid or hydrochloric acid in isopropyl alcohol under controlled temperature conditions (e.g., 75–80°C).

- Example: Reaction with HCl in isopropyl alcohol at 75–80°C for 2–3 hours followed by filtration and washing

- Result: High purity hydrochloride salt suitable for pharmaceutical use

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| Methylation & Hydrolysis | 2,4-dichloro acetamidophenol | K2CO3, dimethyl sulfate, acetone, 20–25°C | ~85–90 | Not specified | Laboratory/Industrial | Mild conditions, moderate yield |

| Direct Chlorination | 5-Methoxyaniline | Cl2 gas, FeCl3 catalyst, controlled temperature | Variable | High | Industrial | Requires careful control, scalable |

| Pyrimidine Intermediate Route | 2,4-dihydroxyl-5-methoxypyrimidine | POCl3, toluene/dimethylbenzene, reflux 100–160°C | 90–96 | 98–99 | Industrial | High yield, reduced side reactions |

| Hydrochloride Salt Formation | 2,4-dichloro-5-methoxyaniline | HCl in isopropyl alcohol, 75–80°C | High | High | Industrial | Final step for pharmaceutical grade salt |

Research Findings and Industrial Implications

- The pyrimidine intermediate method is notable for its high yield and purity, making it highly suitable for industrial scale-up with environmental and economic advantages such as reduced phosphorus oxychloride consumption and simplified workup.

- The methylation approach offers a straightforward route with mild reaction conditions but may require careful handling of methylating agents like dimethyl sulfate.

- Direct chlorination remains a classical approach but necessitates stringent control of reaction parameters to avoid over-chlorination and impurities.

- Formation of the hydrochloride salt under controlled conditions ensures the compound's stability and suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bosutinib

One of the most notable applications of 2,4-Dichloro-5-methoxyaniline is in the synthesis of Bosutinib (SKI-606), a small molecule used in the treatment of chronic myelogenous leukemia (CML). Bosutinib acts as an inhibitor of BCR-ABL and src tyrosine kinases, making it a crucial therapeutic agent for patients resistant to other treatments.

- Synthesis Pathway : The compound serves as an intermediate in the preparation of Bosutinib. The synthesis involves several steps where 2,4-Dichloro-5-methoxyaniline is reacted with other reagents to form the final product .

2. Intermediate for Other Pharmaceuticals

Apart from Bosutinib, 2,4-Dichloro-5-methoxyaniline is also utilized as an intermediate in the synthesis of various other pharmaceutical compounds. For instance, it can be involved in the preparation of derivatives that have potential applications in treating different diseases or conditions .

Case Study 1: Synthesis Protocol for Bosutinib

A detailed study published in a peer-reviewed journal outlines a method for synthesizing Bosutinib starting from 2,4-Dichloro-5-methoxyaniline. The process includes:

- Reagents Used : Cyanoacetic acid and dimethylformamide (DMF).

- Procedure : The reaction mixture is cooled and stirred under controlled conditions to yield high-purity Bosutinib .

This method demonstrates the efficiency of using 2,4-Dichloro-5-methoxyaniline as a key building block in pharmaceutical synthesis.

Case Study 2: Synthesis Variations

Another study explored variations in the synthesis process involving 2,4-Dichloro-5-methoxyaniline. Researchers experimented with different solvents and reaction conditions to optimize yield and purity. The findings indicated that certain conditions significantly enhanced the efficiency of synthesizing Bosutinib from this compound .

Summary Table of Applications

| Application | Description |

|---|---|

| Bosutinib Synthesis | Used as an intermediate for synthesizing Bosutinib, a treatment for chronic myelogenous leukemia. |

| Pharmaceutical Intermediates | Serves as a precursor for various other therapeutic compounds with potential medical applications. |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichloro-4-methoxyaniline

- Structural Difference : Chlorine atoms at positions 3 and 5 (vs. 2 and 4 in the target compound).

- Reactivity : The altered chlorine positions reduce steric hindrance but may lower electrophilicity at the para position, affecting coupling reactions.

- Applications: Not used in bosutinib synthesis due to regiochemical incompatibility. A 2013 incident revealed intentional substitution of 2,4-dichloro-5-methoxyaniline with this cheaper isomer in the supply chain, leading to failed drug batches .

- Economic Impact: Lower cost (~30% cheaper) but unsuitable for target syntheses, emphasizing the importance of isomer specificity .

3-Chloro-4-methoxyaniline Hydrochloride

- Structural Difference : Single chlorine at position 3 and methoxy at position 3.

- Synthesis : Prepared via nitrone hydrolysis with oxalyl chloride, yielding 38.5%—significantly lower than the 77% yield of 2,4-dichloro-5-methoxyaniline hydrochloride in bosutinib synthesis .

- Reactivity : Reduced halogenation decreases electrophilicity, limiting utility in SNAr (nucleophilic aromatic substitution) reactions compared to the dichloro analog .

2-Amino-5-Methylphenol Hydrochloride

- Structural Difference : Methyl group at position 5 and hydroxyl at position 2 (vs. methoxy and chlorine substituents).

- Applications : Used in agrochemical intermediates rather than pharmaceuticals.

- Synthesis Yield : 50.8% via trichloroacetyl chloride reaction, lower than the target compound’s optimized protocols .

Physicochemical and Functional Comparisons

Biological Activity

2,4-Dichloro-5-methoxyaniline hydrochloride (DCMA) is an organic compound with significant biological activity. Its structure includes two chlorine atoms and a methoxy group attached to an aniline moiety, which contributes to its pharmacological properties. This article explores the biological activity of DCMA, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H7Cl2NO

- Molecular Weight : 192.039 g/mol

- CAS Number : 98446-49-2

- IUPAC Name : 2,4-dichloro-5-methoxyaniline

DCMA is a derivative of aniline and is characterized by its dichloro and methoxy substituents, which influence its reactivity and biological interactions.

DCMA exhibits various biological activities, primarily through its interactions with cellular targets:

- Inhibition of Protein Kinases : Research indicates that DCMA can inhibit certain protein kinases, which play critical roles in cell signaling pathways involved in cancer progression and other diseases .

- Antimicrobial Properties : Studies have shown that DCMA possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Therapeutic Applications

DCMA has been investigated for several therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit protein kinases, DCMA is being explored as a potential treatment for certain types of cancer, particularly those resistant to conventional therapies.

- Antimicrobial Agents : The compound's efficacy against bacteria makes it a candidate for developing new antimicrobial agents.

Case Studies

- Cancer Cell Line Studies : A study evaluated the effects of DCMA on various cancer cell lines. Results indicated that DCMA significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Efficacy : In a clinical study assessing the antimicrobial properties of DCMA, it was found to be effective against multidrug-resistant strains of Staphylococcus aureus. The study highlighted its potential as a novel treatment option for resistant infections .

- Oxidative Stress Studies : Research involving oxidative stress models showed that DCMA could reduce reactive oxygen species (ROS) levels in cells, suggesting its utility as an antioxidant agent in preventing cellular damage .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How can researchers characterize the physical and chemical properties of 2,4-dichloro-5-methoxyaniline hydrochloride?

- Methodological Answer : Key characterization techniques include:

- Melting Point Analysis : Determine purity via observed melting point (50–51°C) compared to literature values .

- Solubility Testing : Confirm insolubility in water and solubility in polar aprotic solvents like tetrahydrofuran (THF) using gravimetric or spectroscopic methods .

- Spectroscopic Identification : Use NMR (¹H/¹³C) to verify the methoxy, amino, and chloro substituents. IR spectroscopy can confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store at room temperature in a tightly sealed, light-resistant container. Desiccate to prevent hydrolysis of the hydrochloride salt. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., free aniline or methoxy group oxidation) .

Q. Which solvents are suitable for reactions involving this compound?

- Methodological Answer : THF, dichloromethane (DCM), and acetonitrile are optimal due to the compound’s limited water solubility. For nucleophilic substitutions, use DCM with a tertiary amine (e.g., triethylamine) to neutralize HCl and enhance reactivity .

Advanced Research Questions

Q. How can synthesis yields of 2,4-dichloro-5-methoxyaniline-derived intermediates be optimized?

- Methodological Answer :

- Catalyst Screening : Compare carbodiimides (e.g., DIC in THF at reflux, 88% yield) versus peptide coupling agents (e.g., HATU/DMAP) .

- Reaction Solvent : Evaluate aprotic solvents (THF vs. DMF) to balance solubility and reaction kinetics. THF under reflux minimizes side reactions in amide bond formation .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours for ammonolysis) .

Q. What analytical methods are recommended for detecting impurities in this compound?

- Methodological Answer :

- HPLC-MS : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities (e.g., unreacted aniline or chlorinated byproducts) .

- TLC Monitoring : Use silica gel plates (5% MeOH in DCM) to track reaction progress and isolate intermediates. Visualize spots under UV or via ninhydrin staining .

Q. How can contradictions in reported reaction conditions for alkylation of 2,4-dichloro-5-methoxyaniline be resolved?

- Methodological Answer :

- Variable Analysis : Compare protocols using pyridine hydrochloride (60–65°C, acetonitrile) versus HCl in isopropyl alcohol (75–80°C). Higher temperatures may accelerate alkylation but risk decomposition .

- Catalyst Role : Assess the impact of acid catalysts (e.g., pyridine HCl vs. Lewis acids) on regioselectivity and yield. Pyridine HCl may stabilize intermediates via hydrogen bonding .

Q. What is the role of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors (e.g., Bosutinib). The electron-withdrawing chloro and methoxy groups enhance electrophilicity for nucleophilic aromatic substitution, enabling selective functionalization at the 5-position .

Q. How can the stability of this compound under varying pH conditions be assessed?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Analyze degradation via LC-MS to identify pH-sensitive moieties (e.g., hydrolysis of the methoxy group under alkaline conditions) .

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to determine optimal handling temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.